molecular formula C21H15N5OS B251041 N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide

Cat. No.: B251041
M. Wt: 385.4 g/mol
InChI Key: NTVPQUGWZIFHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide, also known as MTTN, is a novel chemical compound that has gained significant attention in the field of scientific research. MTTN is a small molecule that has been synthesized through a unique method and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. This compound has also been shown to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.

Advantages and Limitations for Lab Experiments

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular processes. This compound is also stable and can be easily synthesized in large quantities, making it a cost-effective research tool. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is the development of this compound as a tool for studying intracellular processes. Additional research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide involves a multi-step process that includes the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This is followed by the reaction of 2-chlorobenzoic acid with 2-aminophenyl-6-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole to form the intermediate product. The final step involves the reaction of the intermediate product with 1-naphthylamine to form this compound.

Scientific Research Applications

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C21H15N5OS

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H15N5OS/c1-13-23-24-21-26(13)25-20(28-21)17-10-4-5-12-18(17)22-19(27)16-11-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,22,27)

InChI Key

NTVPQUGWZIFHRT-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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